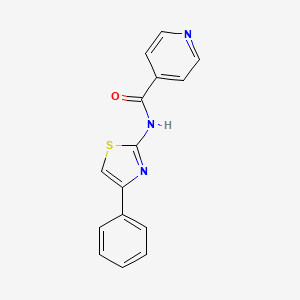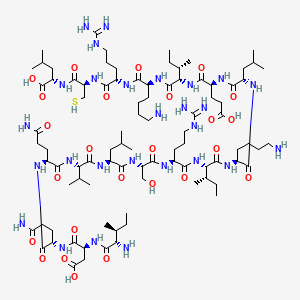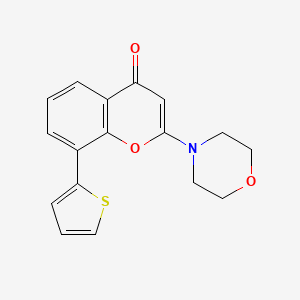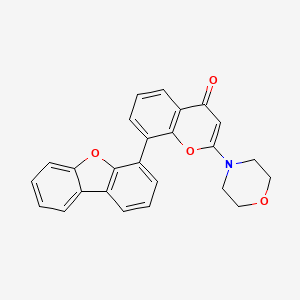
N-(4-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Phenylthiazol-2-yl)isonicotinamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research. This compound features a thiazole ring, which is known for its diverse biological activities, and an isonicotinamide moiety, which is often associated with antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenylthiazol-2-yl)isonicotinamide typically involves a multi-step process. One common method is the Hantzsch thiazole synthesis, which includes the following steps :
Bromination: The starting material, 1-(2,4-dimethylphenyl)ethan-1-one, is brominated using copper(II) bromide (CuBr2) to form 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one.
Thiazole Ring Formation: The brominated compound reacts with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine.
Amidation: The thiazole amine is then reacted with isonicotinoyl chloride hydrochloride to form N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide.
Industrial Production Methods
While specific industrial production methods for N-(4-Phenylthiazol-2-yl)isonicotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenylthiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the isonicotinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .
Scientific Research Applications
N-(4-Phenylthiazol-2-yl)isonicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Antimicrobial Research: The compound shows promise as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria.
Biological Studies: It is used in studies exploring the mechanisms of cell apoptosis and other cellular processes.
Mechanism of Action
The mechanism of action of N-(4-Phenylthiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(4-Phenylthiazol-2-yl)cinnamamide: Known for its anticancer properties.
N-(Thiazol-2-yl)benzenesulfonamide: Exhibits antibacterial activity.
Uniqueness
N-(4-Phenylthiazol-2-yl)isonicotinamide is unique due to its dual functionality, combining the biological activities of both the thiazole ring and the isonicotinamide moiety. This dual functionality enhances its potential as a therapeutic agent in both cancer and bacterial infections .
Properties
CAS No. |
5245-66-9 |
|---|---|
Molecular Formula |
C15H11N3OS |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H11N3OS/c19-14(12-6-8-16-9-7-12)18-15-17-13(10-20-15)11-4-2-1-3-5-11/h1-10H,(H,17,18,19) |
InChI Key |
PUUUVNHZQJNJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Hydroxyamino)-3-oxopropyl]pentanedioic acid](/img/structure/B3062886.png)


![2-morpholino-4H-benzo[g]chromen-4-one](/img/structure/B3062916.png)


![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3062933.png)



![6-(benzo[d][1,3]dioxol-5-yl(1H-imidazol-1-yl)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B3062963.png)

![(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B3062980.png)

